Cas no 921880-04-8 (4-fluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3-methylbenzene-1-sulfonamide)

4-fluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3-methylbenzene-1-sulfonamide
- 921880-04-8
- 4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide
- F2237-0237
- 4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide
- 4-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide
- VU0490480-1
- AKOS024630320
-
- Inchi: 1S/C19H17F2N3O3S/c1-13-12-16(6-7-17(13)21)28(26,27)22-10-11-24-19(25)9-8-18(23-24)14-2-4-15(20)5-3-14/h2-9,12,22H,10-11H2,1H3
- InChI Key: BRXNUDKQYUNSMN-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C)C=1)F)(NCCN1C(C=CC(C2C=CC(=CC=2)F)=N1)=O)(=O)=O
Computed Properties
- Exact Mass: 405.09586891g/mol
- Monoisotopic Mass: 405.09586891g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 727
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 87.2Ų
4-fluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2237-0237-5mg |
4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
921880-04-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2237-0237-10mg |
4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
921880-04-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2237-0237-1mg |
4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
921880-04-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2237-0237-40mg |
4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
921880-04-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2237-0237-2μmol |
4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
921880-04-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2237-0237-5μmol |
4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
921880-04-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2237-0237-3mg |
4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
921880-04-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2237-0237-4mg |
4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
921880-04-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2237-0237-100mg |
4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
921880-04-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2237-0237-15mg |
4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide |
921880-04-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
4-fluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3-methylbenzene-1-sulfonamide Related Literature
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
Additional information on 4-fluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3-methylbenzene-1-sulfonamide
Introduction to Compound with CAS No. 921880-04-8 and Product Name: 4-fluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3-methylbenzene-1-sulfonamide
The compound with the CAS number 921880-04-8 and the product name 4-fluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3-methylbenzene-1-sulfonamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural complexity of this molecule, characterized by its fluoro-substituted aromatic ring and the presence of a pyridazine core, makes it a promising candidate for further investigation.
The fluoro-substituent at the para position of the aromatic ring is a key feature that enhances the metabolic stability and binding affinity of the compound. Fluorine atoms are known to modulate the electronic properties of molecules, which can lead to improved pharmacokinetic profiles. In recent years, there has been a surge in research focusing on fluorinated compounds due to their ability to improve drug efficacy and reduce side effects. The pyridazine core in this compound is another critical structural element that contributes to its pharmacological activity. Pyridazines are heterocyclic compounds that have been widely explored in medicinal chemistry due to their versatility and biological activity.
Recent studies have highlighted the importance of N-sulfonamides in drug development. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of an N-sulfonamide group in this compound suggests that it may exhibit similar therapeutic effects. Additionally, the methyl substituent on the benzene ring further influences the electronic distribution and steric properties of the molecule, which can be crucial for its interaction with biological targets.
One of the most exciting aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that molecules with a similar structure may inhibit key enzymes involved in cancer progression. The fluoro-pyridazine scaffold has shown promise in preclinical studies as a modulator of enzymes such as kinases and phosphodiesterases. These enzymes are often dysregulated in cancer cells, making them attractive targets for therapeutic intervention.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the fluoro-substituent requires specialized techniques such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The formation of the pyridazine ring typically involves condensation reactions between hydrazines and carbonyl compounds. The final step involves the introduction of the sulfonamide group, which can be achieved through reactions such as sulfonylation or nucleophilic substitution.
In terms of biological activity, preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes relevant to inflammatory diseases. The fluoro-pyridazine sulfonamide structure has shown potential in modulating inflammatory pathways by interacting with specific receptors or enzymes. This aligns with current trends in drug development, where targeting inflammation is a key strategy for treating chronic diseases such as arthritis and autoimmune disorders.
The pharmacokinetic properties of this compound are also an area of interest. The presence of fluorine atoms can influence both lipophilicity and metabolic stability, which are critical factors for drug absorption, distribution, metabolism, and excretion (ADME). Computational modeling studies have been conducted to predict how fluorine substitution affects these properties. These studies provide valuable insights into optimizing the compound's pharmacokinetic profile before moving into clinical trials.
Future research directions include exploring derivatives of this compound to enhance its therapeutic efficacy and reduce potential side effects. By modifying various structural components such as the aromatic ring or the pyridazine core, researchers can fine-tune the biological activity and selectivity of the molecule. Additionally, investigating how different stereoisomers affect pharmacological outcomes will be crucial for developing more effective drugs.
The development of new pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, and clinicians. This compound exemplifies how advances in synthetic chemistry can lead to novel therapeutic agents with significant medical benefits. As research continues to uncover new applications for fluorinated pyridazines and sulfonamides, compounds like this one will play an increasingly important role in addressing unmet medical needs.
921880-04-8 (4-fluoro-N-{2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-3-methylbenzene-1-sulfonamide) Related Products
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 42464-96-0(NNMTi)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)


